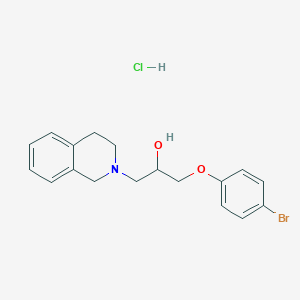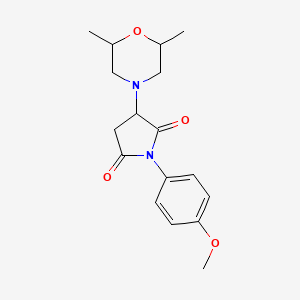![molecular formula C17H17NO3 B4020907 1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione](/img/structure/B4020907.png)
1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione
Overview
Description
1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of furan, phenyl, and pyrrolidine-2,5-dione moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the phenylpropyl group. The final step involves the cyclization to form the pyrrolidine-2,5-dione ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of palladium-catalyzed cross-coupling reactions are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various reduced furan derivatives .
Scientific Research Applications
1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure and exhibit similar chemical properties.
Furan derivatives: Compounds containing the furan ring, which may have comparable reactivity and biological activities.
Phenylpropyl derivatives: Compounds with the phenylpropyl group, which can influence the overall properties of the molecule.
Uniqueness
1-[3-(Furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione is unique due to its specific combination of furan, phenyl, and pyrrolidine-2,5-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-phenylpropyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16-8-9-17(20)18(16)11-10-14(15-7-4-12-21-15)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLORANFTMPHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4020851.png)
![3-benzyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4020868.png)
![4-[(2-phenylacetyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B4020876.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B4020883.png)
![N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]-3-pyrazol-1-ylpropanamide](/img/structure/B4020886.png)
![4-methoxy-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B4020893.png)
![(3,4-dimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B4020898.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4020903.png)
![ethyl 1-[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020915.png)

![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-N-methyl-2-(4-propionylphenoxy)acetamide](/img/structure/B4020920.png)
![N-(2-bicyclo[2.2.1]heptanyl)-2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide](/img/structure/B4020925.png)

